2-Cyanobenzohydrazide

Description

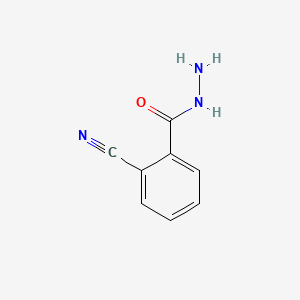

2-Cyanobenzohydrazide is a benzohydrazide derivative characterized by a cyanide (-CN) substituent at the ortho position of the benzene ring. This compound belongs to the broader class of hydrazides, which are widely studied for their diverse chemical reactivity, coordination chemistry, and biological activities. The presence of the electron-withdrawing cyano group significantly influences its electronic properties, solubility, and intermolecular interactions.

Propriétés

IUPAC Name |

2-cyanobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)8(12)11-10/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJNQYPJQDRXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717386 | |

| Record name | 2-Cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19731-00-1 | |

| Record name | 2-Cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Cyanobenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-cyanobenzoic acid with hydrazine hydrate in the presence of a suitable solvent such as methanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyanobenzohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as quinazolines.

Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrazine Hydrate: Used in the initial synthesis.

Aldehydes and Ketones: For forming hydrazones.

Catalysts: Such as acids or bases to facilitate cyclization reactions.

Major Products:

Hydrazones: Formed from condensation reactions.

Quinazolines: Resulting from cyclization reactions.

Applications De Recherche Scientifique

2-Cyanobenzohydrazide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

Material Science: It is employed in the development of new materials with specific properties, such as polymers and nanomaterials.

Analytical Chemistry: It serves as a reagent for the detection and quantification of certain analytes in complex mixtures.

Mécanisme D'action

The mechanism of action of 2-Cyanobenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparaison Avec Des Composés Similaires

Structural and Electronic Features

The table below compares 2-Cyanobenzohydrazide with structurally similar benzohydrazide derivatives:

Key Observations :

- Planarity: In 2-Chlorobenzohydrazide, the chlorophenyl and hydrazide units form dihedral angles of ~56.8°, suggesting reduced planarity due to steric and electronic effects . The cyano group’s smaller size in this compound may allow greater planarity, influencing crystallinity and packing.

Physical Properties and Crystallography

- Crystal Packing: 2-Chlorobenzohydrazide forms polymeric chains via N–H⋯O/N hydrogen bonds, creating 3(10) ring motifs . The cyano group’s polarity in this compound may promote similar hydrogen-bonded networks but with altered bond lengths and angles.

- Solubility : Electron-withdrawing groups like -CN reduce solubility in polar solvents compared to -OH or -CH₃ substituents.

Limitations and Cautionary Notes

For example, replacing -Cl with -CN may alter target binding modes due to differences in electronic or steric profiles .

Activité Biologique

2-Cyanobenzohydrazide, a compound with the chemical formula CHNO, has garnered attention in various fields of scientific research due to its notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and case studies.

Overview of this compound

This compound is primarily recognized for its role as a building block in the synthesis of various pharmacologically active compounds. Its structure includes a cyano group and hydrazide functionality, which contribute to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Properties

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The compound induces apoptosis in various cancer cell lines, such as breast and colon cancer cells, through the activation of caspase pathways.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspases | |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine and enhanced synaptic transmission.

- Reactive Oxygen Species (ROS) Modulation : It may also modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated bactericidal activity at higher concentrations.

- Study Design : In vitro testing against clinical isolates.

- Findings : Significant reduction in bacterial load within 24 hours.

- : Promising candidate for further development as an antibacterial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound in vivo using mouse models implanted with tumor cells. The treatment resulted in a marked decrease in tumor size and weight compared to control groups.

- Study Design : Tumor-bearing mice treated with varying doses.

- Findings : Dose-dependent reduction in tumor growth; enhanced survival rates observed.

- : Potential for development as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.